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Introduction
Span 60, or sorbitan monostearate, is a non-ionic surfactant widely employed in the formulation

of topical drug delivery systems.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-

Lipophilic Balance (HLB) value of 4.7, makes it an excellent candidate for creating stable

water-in-oil emulsions and various vesicular and non-vesicular nanocarriers.[1][3][4] These

systems are designed to enhance the dermal penetration and bioavailability of therapeutic

agents, while potentially reducing systemic absorption and associated side effects.[5][6] This

document provides detailed application notes and experimental protocols for the utilization of

Span 60 in the development of topical formulations, including niosomes, organogels, and

microemulsions.

Key Attributes of Span 60 in Topical Formulations
Span 60 offers several advantageous properties for topical drug delivery:

Enhanced Drug Encapsulation: Its long alkyl chain and low HLB value contribute to high

entrapment efficiency, particularly for hydrophobic drugs.[3]

Formation of Stable Vesicles: Span 60 is a key component in the formation of niosomes,

which are vesicular carriers that can encapsulate both hydrophilic and lipophilic drugs.[3][6]
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[7] The inclusion of cholesterol with Span 60 in niosomal formulations further enhances

vesicle stability and rigidity.[3]

Improved Skin Permeation: Formulations containing Span 60 can increase the residence

time of drugs in the stratum corneum and epidermis.[5][7] Non-ionic surfactants like Span 60

can interact with the stratum corneum, disrupting the cohesion between corneocytes and

facilitating drug penetration.[5]

Biocompatibility and Low Irritancy: As a non-ionic surfactant, Span 60 is generally

considered to have low toxicity and irritant potential, making it suitable for topical application.

[3]

Versatility: It can be used in a variety of topical systems, including niosomal gels,

organogels, microemulsions, and as a component in more advanced systems like

spanlastics and transfersomes.[4][8][9][10]

Applications of Span 60 in Various Topical Drug
Delivery Systems
Span 60 has been successfully incorporated into several types of topical drug delivery systems

to enhance the delivery of a wide range of active pharmaceutical ingredients (APIs).

Niosomes
Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol. Span 60 is

frequently used due to its ability to form stable, spherical, and often unilamellar or multilamellar

vesicles.[11] These niosomes can encapsulate drugs and improve their penetration into the

skin, making them effective for delivering antifungal, anti-inflammatory, and skin-lightening

agents.[5][6][12]

Organogels
Span 60 can act as an organogelator, forming thermally stable, biocompatible organogels with

various oils, such as sunflower or sesame oil.[13][14] These systems can provide controlled,

zero-order release of entrapped drugs and are suitable for topical and transdermal

applications.[13][15] The viscosity and mechanical properties of these gels can be modulated

by altering the concentration of Span 60.[14][15]
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Microemulsions
In microemulsion formulations, Span 60 is used as a surfactant to create thermodynamically

stable, transparent, and low-viscosity systems.[4] These are particularly useful for enhancing

the solubility and skin penetration of poorly water-soluble compounds.[4]

Spanlastics and Transfersomes
Span 60 is also a component in the formulation of more advanced vesicular systems like

spanlastics and transfersomes.[9][10][16] The inclusion of edge activators or penetration

enhancers alongside Span 60 imparts elasticity and deformability to the vesicles, allowing them

to squeeze through the narrow intercellular spaces of the stratum corneum, thereby enhancing

drug delivery to deeper skin layers.[9][17][18]

Quantitative Data on Span 60 Formulations
The following tables summarize quantitative data from various studies on topical formulations

utilizing Span 60.

Table 1: Formulation Parameters of Span 60-Based Niosomes
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Drug
Surfactan
t(s) &
Ratio

Cholester
ol Ratio

Particle
Size (nm)

Entrapme
nt
Efficiency
(%)

Zeta
Potential
(mV)

Referenc
e

Gallic Acid

Span

60:Cholest

erol (1:1

molar ratio)

1 80 - 276 - < -9.7 [7][19]

Ketoconaz

ole

Span

60/Tween

60/Cholest

erol

(45/45/10

mole%)

10% ~90 70.2 - [5]

Niacinamid

e

Span 60

(100 µmol)
- -

99.03 ±

0.026
- [3]

Baclofen Span 60 -

3620 ± 540

- 4080 ±

640

88.44 ±

0.28
- [20]

Candesart

an
Span 60 - 130 - 170 76.6 - [21]

Etodolac

Span

60:Cholest

erol (1:1

weight

ratio)

1 64.5 ± 0.5 96.5 ± 0.16 -16.6 to -31 [22]

Ellagic Acid

Span

60:Tween

60 (2:1)

- 124 - 752
1.35 -

26.75
- [23]

Table 2: In Vitro Drug Release from Span 60-Based Formulations
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Drug
Formulati
on Type

Key
Formulati
on Detail

Cumulati
ve
Release
(%)

Time
(hours)

Release
Kinetics

Referenc
e

Ketoconaz

ole

Niosomal

Gel

Span

60/Tween

60/Cholest

erol

55.4 4
Higuchi

model
[5]

Niacinamid

e

Niosomal

Gel
Span 60

82.87 ±

1.6932
8 - [3]

Baclofen Niosomes Span 60
87.88 ±

8.66
10 - [20]

Candesart

an
Niosomes Span 60 ~77 8 - [21]

Etodolac
Niosomal

Gel
Span 60 83.8 6 - [22]

Salicylic

Acid
Organogel

Span 60 in

Sunflower

Oil

- -
Higuchian

kinetics
[13]

Metronidaz

ole
Organogel

Span 60 in

Sesame

Oil

- - Zero-order [14][15]

Gallic Acid Niosomes

Span

60:Cholest

erol (1:1)

58 12 Biphasic [7][19]

Experimental Protocols
Protocol 1: Preparation of Span 60-Based Niosomes
using the Thin-Film Hydration Method
This method is widely used for the preparation of niosomes.[24][25]
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Materials:

Span 60

Cholesterol

Active Pharmaceutical Ingredient (API)

Chloroform

Methanol

Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

Rotary evaporator

Round bottom flask (250 mL)

Water bath

Vortex mixer

Sonicator (bath or probe type)

Syringes and filters (for extrusion, optional)

Procedure:

Lipid Film Formation:

Accurately weigh Span 60 and cholesterol (e.g., in a 1:1 molar ratio) and dissolve them in

a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round bottom flask.[12]

If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the surfactant

and cholesterol.

Attach the flask to a rotary evaporator.
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Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the surfactant (for Span 60, ~60°C).[12]

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the

formation of a thin, dry lipid film on the inner wall of the flask.

Hydration:

Hydrate the lipid film with an aqueous phase (e.g., PBS pH 7.4) pre-heated to the same

temperature as the evaporation step.[24]

If encapsulating a hydrophilic drug, dissolve it in the aqueous hydration medium.[24]

Agitate the flask by hand or using a vortex mixer until the film is fully dispersed, forming a

milky suspension of multilamellar vesicles.[24]

Size Reduction (Optional but Recommended):

To obtain smaller and more uniform vesicles (unilamellar), the niosomal suspension can

be subjected to sonication (using a bath or probe sonicator) for a defined period (e.g., 15-

30 minutes).[24]

Alternatively, the suspension can be extruded through polycarbonate filters of a specific

pore size (e.g., 200 nm, 100 nm) using a mini-extruder.

Protocol 2: Preparation of Span 60-Based Organogels
This protocol describes the preparation of a simple organogel using Span 60 as the gelator.[14]

Materials:

Span 60

Vegetable oil (e.g., sesame oil, sunflower oil)[13][14]

Active Pharmaceutical Ingredient (API) (oil-soluble)

Equipment:
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Beaker

Magnetic stirrer with hot plate

Spatula

Procedure:

Dissolution:

Accurately weigh the desired amount of Span 60 and the vegetable oil into a beaker. The

concentration of Span 60 will determine the gel's viscosity and mechanical strength.[14]

[15]

Heat the mixture on a hot plate to approximately 70°C while stirring continuously with a

magnetic stirrer until the Span 60 is completely dissolved in the oil.[14]

Drug Incorporation:

Once the Span 60 is dissolved, add the API to the hot oil solution and stir until it is

completely dissolved or uniformly dispersed.

Gelation:

Remove the beaker from the hot plate and allow it to cool to room temperature without

disturbance.

The solution will gradually form a viscoelastic gel as it cools.

Protocol 3: In Vitro Drug Release Study using Franz
Diffusion Cells
This protocol is a standard method for evaluating the release of a drug from a topical

formulation.[3]

Materials:

Franz diffusion cells
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Synthetic membrane (e.g., dialysis membrane, polysulfone) or excised animal/human skin

Receptor medium (e.g., PBS pH 7.4, sometimes with a small percentage of ethanol to

maintain sink conditions)

Formulation to be tested

Magnetic stirrers

Equipment:

Water bath with circulator

Syringes

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

Cell Assembly:

Mount the synthetic membrane or excised skin between the donor and receptor

compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

Fill the receptor compartment with pre-warmed (37°C) receptor medium and place a small

magnetic stir bar inside.

Equilibration:

Place the assembled cells in a water bath maintained at 37°C and allow the system to

equilibrate for 30 minutes. Ensure the receptor medium is continuously stirred.

Sample Application:

Accurately apply a known quantity of the topical formulation (e.g., 1 gram of gel or a

specific volume of niosomal suspension) onto the surface of the membrane in the donor

compartment.
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Sampling:

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample

(e.g., 0.5 mL) from the receptor compartment through the sampling port.

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

receptor medium to maintain a constant volume and sink conditions.[3]

Analysis:

Analyze the drug concentration in the collected samples using a validated analytical

method like HPLC or UV-Vis spectrophotometry.

Data Calculation:

Calculate the cumulative amount and percentage of drug released at each time point,

correcting for the drug removed during previous sampling. Plot the cumulative percentage

of drug released versus time.
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Experimental Workflow for Niosome Preparation and
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Caption: Workflow for preparing and evaluating Span 60-based niosomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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